2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.
Amination: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.
Ketone Formation: The ethanone moiety is introduced via acylation reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: N-substituted derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its biological activity.
Comparison with Similar Compounds
- 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-one hydrochloride
- 2-Amino-1-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethan-1-one hydrochloride
- 2-Amino-1-(4,5,6,7-tetrahydro-1-benzoselenophene-2-yl)ethan-1-one hydrochloride
Comparison:
- Structural Differences: The position of the amino group and the nature of the heteroatom (sulfur, oxygen, selenium) in the ring system.
- Reactivity: Differences in reactivity due to the electronic effects of the heteroatom.
- Biological Activity: Variations in biological activity based on the specific interactions with molecular targets.
2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the benzothiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h5H,1-4,6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGAIREGMVCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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